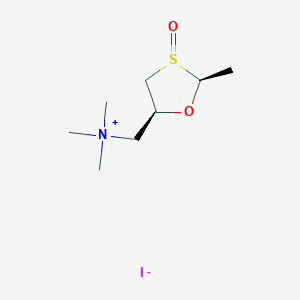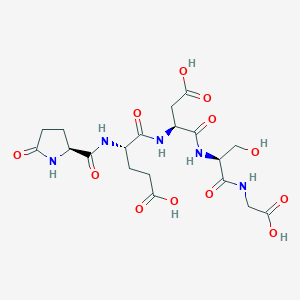
3-Methoxyazetidine
Overview
Description
3-Methoxyazetidine is used in the preparation of isoxazole-thiazole derivatives as GABA . It is a receptor inverse agonists for use in the treatment of cognitive disorders .
Synthesis Analysis
The synthesis of 3-methoxyazetidines can be achieved via an aziridine to azetidine rearrangement . The synthetic utility of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and N-(2,3-dibromo-2-methylpropylidene)benzylamines was demonstrated by the unexpected synthesis of 3-methoxy-3-methylazetidines upon treatment with sodium borohydride in methanol under reflux through a rare aziridine to azetidine rearrangement .
Molecular Structure Analysis
The molecular formula of 3-Methoxyazetidine is C4H9NO . The InChI representation is InChI=1S/C4H9NO/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 and the Canonical SMILES representation is COC1CNC1 .
Chemical Reactions Analysis
The reactivity of 3-Methoxyazetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .
Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxyazetidine is 87.12 g/mol . The exact mass and monoisotopic mass are 87.068413911 g/mol . The topological polar surface area is 21.3 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .
Scientific Research Applications
Preparation of Isoxazole-Thiazole Derivatives
3-Methoxyazetidine is used in the preparation of isoxazole-thiazole derivatives . These derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
GABA Receptor Inverse Agonists
3-Methoxyazetidine acts as a receptor inverse agonist for GABA (Gamma-Aminobutyric Acid) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system. In humans, GABA is also directly responsible for the regulation of muscle tone. Therefore, 3-Methoxyazetidine could be used in the treatment of disorders related to GABA function.
Treatment of Cognitive Disorders
The compound’s action on GABA receptors also suggests potential use in the treatment of cognitive disorders . Cognitive disorders are a category of mental health disorders that primarily affect cognitive abilities including learning, memory, perception, and problem solving.
Safety and Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . Recent advances in the chemistry and reactivity of azetidines have been reported . Future directions include further exploration of the synthesis, reactivity, and application of azetidines .
Mechanism of Action
Target of Action
It is used in the preparation of isoxazole-thiazole derivatives as gaba , suggesting that it may interact with GABA receptors.
Mode of Action
Given its use in the preparation of gaba receptor inverse agonists , it can be inferred that it may interact with these receptors, leading to changes in neuronal signaling.
properties
IUPAC Name |
3-methoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPAYFOQPGPSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539612 | |
| Record name | 3-Methoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110925-17-2 | |
| Record name | 3-Methoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 3-methoxyazetidine be further functionalized?
A2: The second paper [] describes a method for functionalizing the 2-position of the azetidine ring. Treating N-Boc-3-methoxyazetidine with s-BuLi initiates a sequence of lithiation-elimination reactions, ultimately generating N-Boc-2-lithio-2-azetine. This reactive intermediate can be trapped with various electrophiles, either directly or after transmetalation to copper, leading to the synthesis of diverse 2-substituted 2-azetines.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)](/img/structure/B35333.png)
![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)



![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)